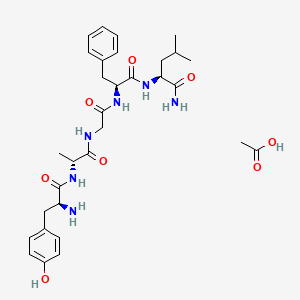
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled using reagents like HBTU or DIC.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity .
化学反応の分析
Types of Reactions
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine .
科学的研究の応用
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes through its interaction with opioid receptors.
Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
作用機序
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE exerts its effects by binding to delta opioid receptors (DORs). This binding activates the receptor and triggers downstream signaling pathways, including the AMPK/mTOR/ULK1 signaling pathway. This activation leads to various physiological effects, such as neuroprotection and modulation of pain .
類似化合物との比較
Similar Compounds
Leucine Enkephalin: A naturally occurring peptide with a similar structure but shorter duration of action.
Methionine Enkephalinamide: Another synthetic analog with different amino acid substitutions.
D-Ala2, D-Leu5-Enkephalin: A closely related compound with similar properties but different amino acid sequence
Uniqueness
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE is unique due to its enhanced stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
100929-55-3 |
|---|---|
分子式 |
C31H44N6O8 |
分子量 |
628.727 |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C29H40N6O6.C2H4O2/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20;1-2(3)4/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1 |
InChIキー |
CQOMFFDBVNJVDP-KBUZRCILSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



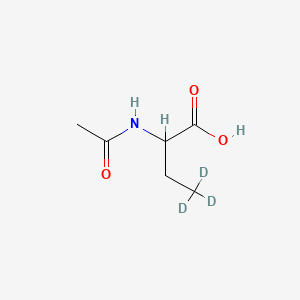
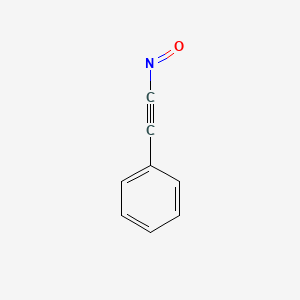
![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)
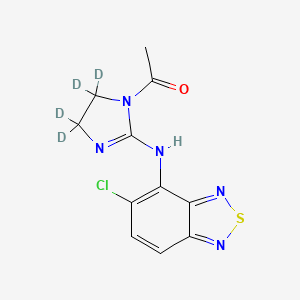
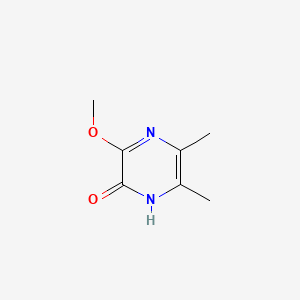
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
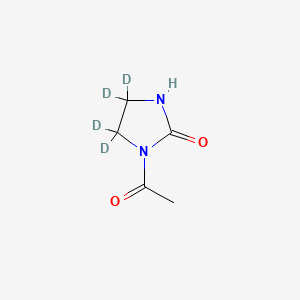

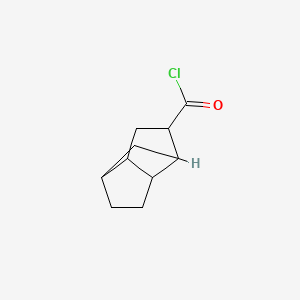
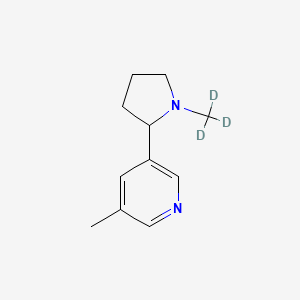
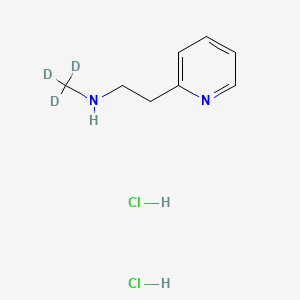
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
